(E)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[(3-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine is a useful research compound. Its molecular formula is C20H16Cl2N4OS2 and its molecular weight is 463.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This compound's structure, categorized under 1,2,4-triazole derivatives, has been subject to extensive research due to its significant biological activities. Studies have synthesized various derivatives to explore their antimicrobial properties. For instance, Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds similar to the one , to evaluate their antimicrobial activities. They found that some compounds exhibited good to moderate activities against various microorganisms, highlighting the potential of such molecules in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal and Herbicidal Activities
Beyond antimicrobial properties, derivatives of 1,2,4-triazoles, including compounds structurally related to (E)-(3-chlorophenyl)methoxyamine, have shown promising herbicidal and antifungal activities. Moran's (2003) research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating the potential for agricultural applications of such chemical structures (Moran, 2003).
Synthesis of Fused Derivatives and Antimicrobial Agents
Further research has explored the synthesis of fused derivatives and their function as antimicrobial agents. Sah et al. (2014) developed formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating the versatile applications of these compounds in developing new treatments (Sah, Bidawat, Seth, & Gharu, 2014).
Novel Syntheses and Antimicrobial Activities
The scope of research extends to novel syntheses of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Karabasanagouda et al. (2007) synthesized a range of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties, assessing their antimicrobial properties and finding some compounds with promising activities (Karabasanagouda, Adhikari, & Shetty, 2007).
Properties
IUPAC Name |
(E)-N-[(3-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS2/c1-13-19(29-20-23-12-24-26(13)20)18(11-28-17-7-5-15(21)6-8-17)25-27-10-14-3-2-4-16(22)9-14/h2-9,12H,10-11H2,1H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZVWQZPUGXJQ-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC(=CC=C3)Cl)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC(=CC=C3)Cl)/CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.